2-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)imidazolidine-1-carboxamide
Description
2-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)imidazolidine-1-carboxamide is a synthetic small molecule featuring a 2-oxo-imidazolidine core linked via a carboxamide group to a tetrahydropyran (THP) ring substituted with a thiophen-2-yl moiety. The imidazolidinone scaffold is a saturated five-membered ring containing two nitrogen atoms, which is frequently utilized in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability.
Properties
IUPAC Name |
2-oxo-N-[(4-thiophen-2-yloxan-4-yl)methyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c18-12-15-5-6-17(12)13(19)16-10-14(3-7-20-8-4-14)11-2-1-9-21-11/h1-2,9H,3-8,10H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOVMXSYMLUBKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)N2CCNC2=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a tetrahydropyran ring, which is a common structural motif in many bioactive molecules. It also contains an imidazole ring, which is known to exhibit a broad range of biological properties.
Mode of Action
The presence of the imidazole ring suggests that it might interact with biological targets via hydrogen bonding, given the presence of nitrogen atoms in the ring. The tetrahydropyran ring could potentially undergo various chemical reactions, contributing to the compound’s interaction with its targets.
Biochemical Pathways
Derivatives of tetrahydropyran, a component of the compound, are commonly used in organic synthesis. Imidazole, another component, is a core part of many important biological molecules, such as histidine and purine. Therefore, it’s possible that this compound could interact with multiple biochemical pathways.
Scientific Research Applications
Molecular Formula and Structure
The molecular formula of the compound is . Its structure features a unique combination of a thiophene ring and a tetrahydro-pyran moiety, which contributes to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to 2-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)imidazolidine-1-carboxamide exhibit promising anticancer properties. For instance, derivatives of imidazolidine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that modifications in the thiophene ring can enhance cytotoxicity against breast cancer cells, indicating the importance of structural variations in therapeutic efficacy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research highlighted that derivatives with thiophene moieties displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. A notable case study reported the synthesis of related compounds that showed enhanced activity against resistant strains of Staphylococcus aureus .
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's. The mechanism is hypothesized to involve the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thus enhancing cholinergic transmission in the brain .
Material Science Applications
Beyond biological applications, compounds containing imidazolidine structures are being explored for their utility in material sciences, particularly in organic electronics and photonic devices. Their ability to emit fluorescence makes them suitable candidates for organic light-emitting diodes (OLEDs). A case study on similar structures showed promising results in solid-state fluorescence applications, indicating potential for further exploration in this area.
Case Study 1: Anticancer Activity
A series of experiments were conducted using synthesized derivatives of this compound against MCF-7 breast cancer cells. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In vitro tests were performed to assess the antibacterial efficacy of the compound against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, showcasing its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table highlights key structural and molecular differences between the target compound and similar molecules:
Key Observations :
- Substituent Effects : The thiophene-THP group in the target compound increases lipophilicity (LogP ~2.5 estimated) versus the polar hydroxymethylpyridine in ’s analog, which may improve blood-brain barrier penetration.
Functional Group Analysis and Implications
- Carboxamide Linkage : Present in all three compounds, this group facilitates hydrogen bonding with biological targets, such as kinase ATP-binding pockets.
- Thiophene vs. Pyridine: The thiophene’s sulfur atom may engage in hydrophobic interactions, while the hydroxymethylpyridine in ’s compound offers hydrogen-bond donor/acceptor versatility.
- Tetrahydropyran (THP) : The THP ring in the target compound and ’s analog enhances solubility compared to fully aromatic systems (e.g., tetrahydroquinazoline in ).
Pharmacological and Physicochemical Properties
While specific data for the target compound is unavailable, inferences can be drawn from analogs:
- GSK-3β Inhibition: ’s imidazopyridine derivative exhibited nanomolar activity against GSK-3β, suggesting that the carboxamide-THP motif may be favorable for kinase targeting.
- Solubility : The THP and hydroxymethyl groups in ’s compound likely improve aqueous solubility (>50 µM) compared to the more lipophilic thiophene-containing target compound.
- Metabolic Stability: The saturated imidazolidinone core may reduce oxidative metabolism relative to aromatic imidazopyridines.
Q & A
Q. What are the optimal synthetic routes for preparing 2-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)imidazolidine-1-carboxamide, and how can reaction yields be improved?
Answer: The compound can be synthesized via multi-step reactions involving:
- Step 1: Formation of the tetrahydro-2H-pyran-4-ylmethyl scaffold through cyclization of thiophen-2-yl-substituted precursors. Evidence from analogous pyran derivatives suggests using acid-catalyzed cyclization (e.g., HCl in ethanol) to stabilize the tetrahedral intermediate .
- Step 2: Coupling the pyran moiety to the imidazolidine-1-carboxamide group via nucleophilic substitution or carbodiimide-mediated amidation (e.g., EDC/HOBt). Yields (~40–60%) can be improved by optimizing solvent polarity (e.g., DMF vs. THF) and temperature .
- Step 3: Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water). Purity ≥98% can be confirmed by HPLC .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm regiochemistry of the thiophene-pyran linkage and imidazolidine carboxamide. Key signals include:
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak).
- Elemental Analysis: Match experimental C, H, N, S percentages with theoretical values (±0.4% tolerance) .
Q. How can researchers evaluate the compound’s preliminary biological activity in vitro?
Answer:
- Target Screening: Use enzyme-linked assays (e.g., kinase inhibition) or receptor-binding studies (radioligand displacement) based on structural analogs (e.g., thiophene-containing compounds with anti-inflammatory properties).
- Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (IC determination).
- Anti-inflammatory Activity: Carrageenan-induced rat paw edema model for in vivo validation, measuring COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
Answer:
- Reaction Pathway Modeling: Apply density functional theory (DFT) to simulate intermediates in the synthesis (e.g., transition states during cyclization). Software like Gaussian or ORCA can predict activation energies and optimize reaction conditions .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., COX-2, kinases). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the thiophene-pyran scaffold .
- SAR Studies: Modify substituents (e.g., electron-withdrawing groups on thiophene) and correlate computed binding energies with experimental IC values to refine pharmacophores .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values across studies)?
Answer:
- Standardized Assays: Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number).
- Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from differential metabolism.
- Orthogonal Validation: Confirm activity via SPR (surface plasmon resonance) for binding affinity and transcriptomics (RNA-seq) for downstream pathway effects .
Q. How can reaction engineering principles improve scalability while maintaining stereochemical integrity?
Answer:
- Flow Chemistry: Continuous flow reactors enhance mixing and heat transfer during cyclization steps, reducing side products (e.g., epimerization at the pyran center).
- Catalyst Optimization: Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis of the tetrahydro-2H-pyran ring.
- In-line Analytics: Implement PAT (process analytical technology) like FTIR to monitor reaction progress in real time .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
